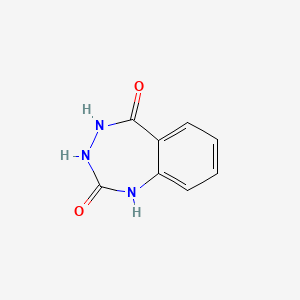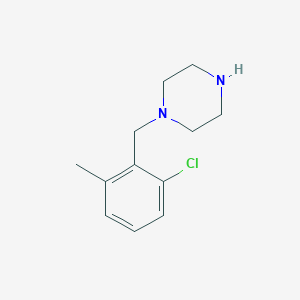
1-(2-Chloro-6-methylbenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-6-methylbenzyl)piperazine is an organic compound with the molecular formula C12H17ClN2 It is a derivative of piperazine, where the piperazine ring is substituted with a 2-chloro-6-methylbenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-6-methylbenzyl)piperazine can be synthesized through the reaction of 1-(2-chloro-6-methylphenyl)methanol with piperazine. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloro-6-methylbenzyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Products include substituted piperazines with various functional groups replacing the chlorine atom.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include reduced amines and other reduced forms of the compound.
Applications De Recherche Scientifique
1-(2-Chloro-6-methylbenzyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-6-methylbenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-6-methylbenzyl)piperazine can be compared with other similar compounds, such as:
1-Benzylpiperazine: Lacks the chlorine and methyl substituents, resulting in different chemical and biological properties.
1-(2-Chlorobenzyl)piperazine: Similar structure but without the methyl group, leading to variations in reactivity and applications.
1-(2-Methylbenzyl)piperazine:
Uniqueness: The presence of both chlorine and methyl substituents in this compound imparts unique chemical properties, such as increased lipophilicity and specific reactivity patterns, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H17ClN2 |
|---|---|
Poids moléculaire |
224.73 g/mol |
Nom IUPAC |
1-[(2-chloro-6-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17ClN2/c1-10-3-2-4-12(13)11(10)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3 |
Clé InChI |
DZFVMAAECXOCKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


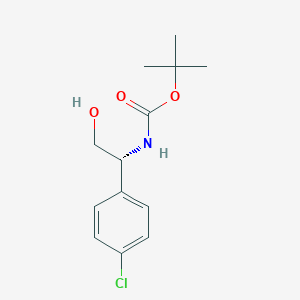


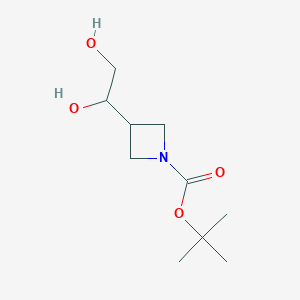
![(4-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13577693.png)
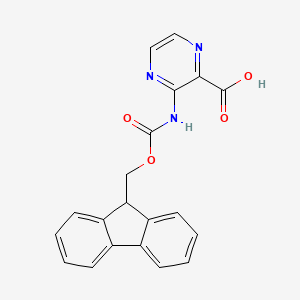

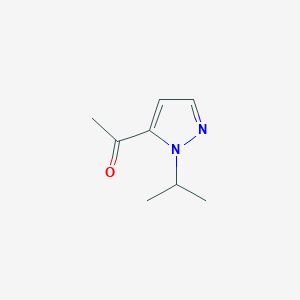
![Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B13577734.png)

![4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]butanamide](/img/structure/B13577740.png)

